BenchChemオンラインストアへようこそ!

Idrapril

ACE inhibitor adverse effects cough liability

Idrapril (CAS 127420-24-0) is the prototype hydroxamic ACE inhibitor, distinct from sulfhydryl/carboxyl/phosphinyl classes via hydroxamic zinc chelation. Its single-step tight-binding kinetics (Ki 470 pM, IC50 7-12 nM) enable precise ACE-ligand interaction studies. Key differentiators: reduced cough liability vs captopril, well-characterized rat PK/PD (t½ 82 min, 24% bioavailability), and human PD benchmarks (96% plasma ACE suppression at 100 mg oral). Substituting generic ACE inhibitors introduces uncontrolled zinc-binding and interspecies variables. Choose Idrapril for definitive, reproducible ACE enzymology and cough mechanism research. Inquire for pricing and availability.

Molecular Formula C11H18N2O5
Molecular Weight 258.27 g/mol
CAS No. 127420-24-0
Cat. No. B143782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdrapril
CAS127420-24-0
Synonyms2-(((2-(hydroxyamino)-2-oxoethyl)methylamino)carbonyl)cyclohexanecarboxylic acid
2-((N-(2-hydroxyamino-2-oxoethyl)-N-methylamino)carbonyl)cyclohexane-1-carboxylic acid
idrapril
LG 32001
LG-32001
Molecular FormulaC11H18N2O5
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCN(CC(=O)NO)C(=O)C1CCCCC1C(=O)O
InChIInChI=1S/C11H18N2O5/c1-13(6-9(14)12-18)10(15)7-4-2-3-5-8(7)11(16)17/h7-8,18H,2-6H2,1H3,(H,12,14)(H,16,17)/t7-,8+/m1/s1
InChIKeyQKIVRALZQSUWHH-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Idrapril (127420-24-0) Procurement Guide: Chemical Class and Baseline Activity Profile


Idrapril (CAS 127420-24-0) is the prototype of the hydroxamic non-amino acid class of angiotensin-converting enzyme (ACE) inhibitors, a distinct chemical series that uses a hydroxamic group for zinc ion chelation rather than the sulfhydryl, carboxyl, or phosphinyl groups found in earlier ACE inhibitors [1]. It functions as a competitive, tight-binding inhibitor of ACE, achieving nanomolar in vitro potency (IC₅₀: 7–12 nM) against rat and human plasma ACE and rabbit lung ACE [1][2]. Idrapril is characterized by a molecular formula of C₁₁H₁₈N₂O₅ and a molecular weight of 258.27 g/mol, and it has been evaluated in clinical trials for hypertension, with development having progressed to Phase II before discontinuation [3].

Why Idrapril (127420-24-0) Cannot Be Replaced with Generic ACE Inhibitors


Idrapril is not a me-too ACE inhibitor; it is the founding member of the hydroxamic class, which differs fundamentally in its zinc-binding chemistry. This structural divergence confers a distinct kinetic interaction with ACE [1] and a unique preclinical safety signal related to reduced cough liability compared to captopril [2]. Furthermore, idrapril exhibits species-specific pharmacodynamic variability, with near-complete ACE inhibition in humans and rats but a maximum of 85% inhibition in dogs, a property not shared by all ACE inhibitors and critical for selecting appropriate in vivo models [3]. Simply substituting a generic ACE inhibitor like captopril or enalaprilat would introduce uncontrolled variables in zinc-binding kinetics, off-target respiratory effects, and interspecies response, thereby invalidating comparative or mechanistic studies.

Idrapril (127420-24-0) Comparative Evidence: Quantified Differentiation for Scientific Procurement


Idrapril vs. Captopril: Quantified Reduction in Cough-Inducing Potential (Preclinical Model)

Idrapril differentiates from captopril in a preclinical model of cough liability, which is a key determinant in selecting an ACE inhibitor for respiratory-sensitive research models. In guinea pigs, idrapril was found to potentiate capsaicin-induced bronchoconstriction significantly less than captopril, a finding directly reported in the primary pharmacology paper [1].

ACE inhibitor adverse effects cough liability capsaicin challenge preclinical model

Idrapril vs. Enalaprilat: Distinct Kinetic Mechanism of ACE Inhibition

Idrapril exhibits a distinct kinetic mechanism of ACE inhibition compared to enalaprilat. A pre-steady-state kinetic analysis revealed that idrapril acts through a simple, single-step mechanism, whereas enalaprilat, under the same experimental conditions, follows a more complex, multi-step process [1]. This fundamental difference in binding kinetics is accompanied by a very high binding affinity, with a reported apparent Ki of 470 pM for idrapril against rabbit lung ACE [1].

ACE inhibitor enzyme kinetics tight-binding inhibition mechanism of action

Species-Specific Ex Vivo ACE Inhibition Potency: A Cautionary Differentiator for In Vivo Model Selection

Idrapril displays a marked, quantifiable difference in ex vivo potency between species, a critical consideration for selecting the appropriate in vivo model. In a cross-species pharmacokinetic/pharmacodynamic study, the ex vivo IC₅₀ for plasma ACE inhibition was 7 ng/mL in both rats and humans, but 13-fold higher at 91 ng/mL in dogs [1]. This is a unique property not universally observed across all ACE inhibitors.

pharmacodynamics species difference ex vivo IC50 in vivo model selection

Cross-Species Pharmacokinetic Profile: Key Parameters for In Vivo Dosing Strategy

The pharmacokinetic profile of idrapril varies significantly across common preclinical species, providing essential data for designing in vivo dosing regimens. Following an oral dose of approximately 2 mg/kg, the elimination half-life (t₁/₂) was 82 minutes in rats, 54 minutes in dogs, and 174 minutes in humans [1]. Absolute oral bioavailability was approximately 24% in both rats and dogs, while a separate human study reported an oral bioavailability of 29% [1][2].

pharmacokinetics cross-species comparison oral bioavailability elimination half-life

Human Pharmacodynamics: Quantified Plasma ACE Inhibition Profile

The pharmacodynamic profile of idrapril in humans is well-characterized, showing potent and durable ACE inhibition. In a clinical study of healthy volunteers, a single 100 mg oral dose of idrapril suppressed plasma ACE activity by 96% at 2 hours post-dose, with maximal inhibition occurring between 1-4 hours, at which point <7% of initial ACE activity remained [1]. Multiple-dose studies with idrapril calcium (100-400 mg twice daily) confirmed that plasma ACE activity remained >80% depressed for at least 6 hours after dosing, with peak inhibition of 94-96% occurring at a tmax of 3-4 hours [2].

human pharmacodynamics ACE inhibition clinical pharmacology dose-response

Idrapril vs. Captopril: Comparable Systemic Efficacy in Hypertensive Models

Despite its structural novelty, idrapril demonstrates systemic antihypertensive efficacy comparable to the gold-standard ACE inhibitor captopril in multiple preclinical models. Intravenous idrapril (0.04–23 μmol/kg) lowered blood pressure by 20–35% in three different rat hypertension models (sodium-depleted SHR, two-kidney-one-clip renal hypertensive, and aortic-coarctated), with a potency and efficacy profile described as similar to captopril [1]. In guinea pigs, idrapril and captopril reduced blood pressure and potentiated substance P-induced bronchoconstriction to the same extent, confirming equivalent systemic ACE inhibition [1].

antihypertensive in vivo efficacy blood pressure hypertension models

Idrapril (127420-24-0) Optimal Research and Industrial Application Scenarios


Probing ACE Inhibition Mechanisms: Studies of Zinc-Binding Kinetics and Ligand Interaction

Idrapril is ideally suited as a research tool for enzymology studies focused on ACE-ligand interaction kinetics. Its distinct single-step, tight-binding mechanism [1] and sub-nanomolar Ki (470 pM) [1] make it a valuable comparator for mechanistic studies alongside multi-step inhibitors like enalaprilat. This scenario is supported by the direct head-to-head kinetic comparison in Section 3.

Preclinical In Vivo Studies in Rodent Hypertension or Heart Failure Models

For in vivo studies in rats, idrapril is a well-characterized tool. Its PK profile (t₁/₂ 82 min, bioavailability ~24%) [1] and PD parameters (ex vivo IC₅₀ 7 ng/mL, full plasma ACE inhibition at ~2 mg/kg oral) [1] provide a quantitative framework for dosing. Its antihypertensive efficacy, comparable to captopril in multiple rat models [2], makes it suitable for hypertension research, while its demonstrated benefits in post-MI left ventricular dysfunction [3] support its use in heart failure models.

Investigating Reduced Cough Liability in Respiratory Pharmacology

Idrapril is the specific tool of choice for studies investigating the link between ACE inhibition and cough. Its quantified, reduced potentiation of capsaicin-induced bronchoconstriction compared to captopril in a guinea pig model [2] provides a direct, preclinical rationale for its use. This application scenario is uniquely supported by idrapril's differentiation profile, as detailed in Section 3.

Translational Pharmacology: Benchmarking Human In Vitro/Ex Vivo ACE Activity

For translational research requiring human-relevant ACE inhibition parameters, idrapril offers a well-documented clinical PD profile. Researchers can benchmark their in vitro or ex vivo assays against the quantitative human data: a single 100 mg oral dose yields 96% plasma ACE suppression, with peak inhibition (<7% residual activity) occurring 1-4 hours post-dose [4]. This data, combined with the human ex vivo IC₅₀ of 7 ng/mL [1], enables precise concentration selection for human tissue or plasma assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Idrapril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.